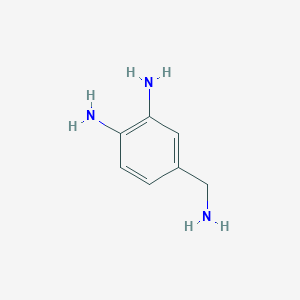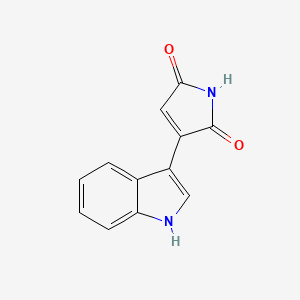![molecular formula C15H13ClF3NO B2807310 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1036472-52-2](/img/structure/B2807310.png)
4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
A study involving the synthesis and characterization of 4-aminophenol derivatives, including compounds structurally related to 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol, demonstrated broad-spectrum antimicrobial and antidiabetic activities. These compounds showed significant inhibition of microbial strains and enzymes involved in diabetes, suggesting their potential in therapeutic applications (Rafique et al., 2022).
Antimicrobial Activity
Research on N-substituted-β-amino acid derivatives containing hydroxyphenyl moieties revealed good antimicrobial activity against various bacteria and fungi. This study underscores the antimicrobial potential of phenol derivatives in treating infections (Mickevičienė et al., 2015).
Protoporphyrinogen IX Oxidase Inhibitors
An investigation into trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors detailed the structural analysis of compounds including those with chloro and trifluoromethyl groups. These findings are crucial for understanding the biochemical interaction mechanisms and developing targeted agricultural or therapeutic agents (Li et al., 2005).
Corrosion Inhibition
A study on the synthesis of amine derivative compounds, including phenol derivatives as corrosion inhibitors, demonstrated significant protection for mild steel in acidic conditions. This highlights the compound's potential in industrial applications for preventing metal corrosion (Boughoues et al., 2020).
Catalysis
Tetranuclear copper(II)-Schiff-base complexes, derived from similar phenolic compounds, have been found effective as catalysts in the oxidation of cyclohexane and toluene. This research opens avenues for the use of such compounds in catalytic processes, potentially beneficial for industrial chemical synthesis (Roy & Manassero, 2010).
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol may interact with its targets through bond formation or breaking.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in organic chemistry and biochemistry, facilitating the formation of complex molecules . Therefore, it’s possible that this compound could influence a variety of biochemical pathways through its involvement in bond formation.
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially influencing cellular processes.
properties
IUPAC Name |
4-chloro-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c16-13-4-5-14(21)11(7-13)9-20-8-10-2-1-3-12(6-10)15(17,18)19/h1-7,20-21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOIRYUADKLFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2807231.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2807234.png)

![7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2807237.png)

![2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2807239.png)
![(4-Chlorophenyl)(2-{[(4-methoxybenzyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B2807241.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)




![1-isopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2807250.png)